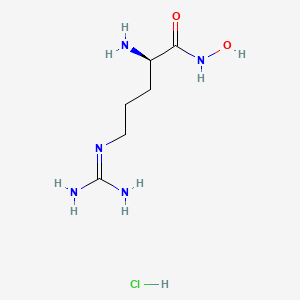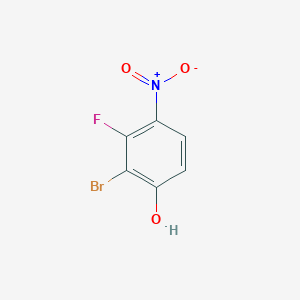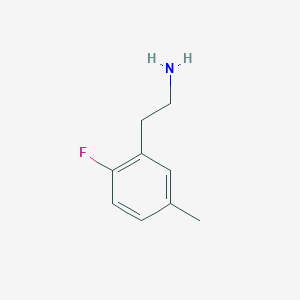
2-(2-Fluoro-5-methylphenyl)ethylamine
概要
説明
“2-(2-Fluoro-5-methylphenyl)ethylamine” is an organic compound. It is also known as 1-fluoro-2-isocyanato-4-methylbenzene . This compound is an organic building block containing an isocyanate group .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using techniques such as resonant two-photon ionization (R2PI), ultraviolet–ultraviolet hole burning (UV–UV HB) spectroscopy, and ionization-loss stimulated Raman spectroscopy (ILSRS) . These studies have revealed the presence of different conformers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.511 (lit.), a boiling point of 192 °C (lit.), and a density of 1.159 g/mL at 25 °C (lit.) .科学的研究の応用
Pharmacological Profiles and Behavioral Effects
A study on a compound structurally related to 2-(2-Fluoro-5-methylphenyl)ethylamine, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, demonstrated its potent inverse agonist activity at 5-HT2A receptors. This activity suggests potential utility as an antipsychotic agent, with significant behavioral effects such as attenuation of head-twitch behavior and prevention of hyperactivity induced by NMDA receptor antagonists in animal models (Vanover et al., 2006).
Analytical Characterization and Chemical Syntheses
Another study focused on the syntheses and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers. This research is significant for understanding the properties and potential applications of substances based on the 1,2-diarylethylamine template, which includes compounds like this compound. The study provides insights into the structural and chemical diversity of these compounds, which could lead to new clinical applications or the identification of novel research chemicals (Dybek et al., 2019).
Inhibition of Tyrosine Kinases for Anticancer Applications
Research into quinazolinone-based derivatives highlighted the synthesis of a compound with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, indicating its potential as an effective anti-cancer agent. Although not directly mentioning this compound, this study exemplifies how structurally related compounds can be developed into promising therapeutic agents (Riadi et al., 2021).
Patent Insights on Neurodegenerative Disorders
A patent review presented compounds including 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives with potential applications in treating schizophrenia, dependency, and neurodegenerative disorders. The compounds were described as possessing anti-dopaminergic, neuroleptic, neuroprotective, and antiaddictive activities, highlighting the therapeutic versatility of compounds related to this compound (Habernickel, 2003).
Safety and Hazards
将来の方向性
The future directions for the study of “2-(2-Fluoro-5-methylphenyl)ethylamine” could involve further exploration of its conformational landscape and the effects of fluorination on its spectra, stability, and structures . Additionally, the potential bioactivity of this compound could be explored, given the interest in fluorinated compounds in drug design .
作用機序
Target of Action
It is known that similar compounds, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and serotonin receptors .
Mode of Action
Similar compounds, such as phenethylamines, are known to act as agonists at human trace amine-associated receptor 1 (htaar1) . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Similar compounds, such as 2-phenethylamines, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as phenethylamines, are known to be metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Similar compounds, such as phenethylamines, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .
生化学分析
Biochemical Properties
2-(2-Fluoro-5-methylphenyl)ethylamine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an agonist for trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating neurotransmitter systems . The interaction with TAAR1 suggests that this compound may influence neurotransmitter release and synaptic transmission. Additionally, the compound’s structural similarity to other phenethylamines implies potential interactions with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with TAAR1 can lead to changes in intracellular cAMP levels, affecting downstream signaling pathways . Furthermore, this compound may impact gene expression by altering the activity of transcription factors regulated by cAMP. Its effects on cellular metabolism could include changes in energy production and utilization, as well as alterations in the synthesis and degradation of biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TAAR1, leading to the activation of G protein-coupled signaling pathways . This activation results in increased cAMP levels, which in turn modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, this compound may inhibit or activate enzymes involved in neurotransmitter metabolism, such as MAO . These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation products may have different biochemical properties and interactions compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter release and improved cognitive function . At high doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects observed in these studies indicate that there is a dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which catalyzes the oxidative deamination of monoamines . The compound may also undergo phase I and phase II metabolic reactions, including hydroxylation, conjugation, and glucuronidation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs) . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects . The subcellular distribution of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(2-fluoro-5-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFYBPCRPOXWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



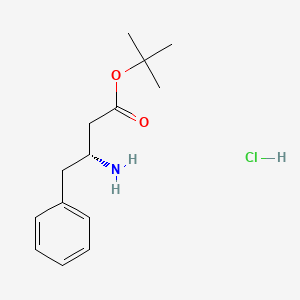
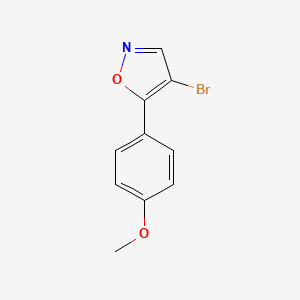
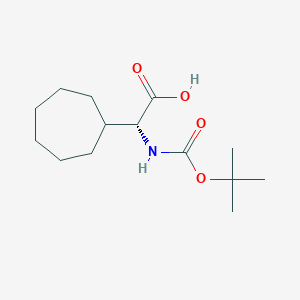
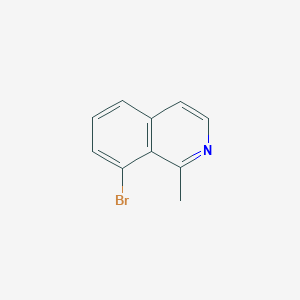
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)
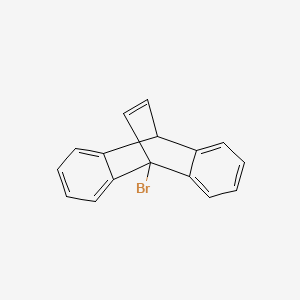
![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)

![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)
